N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
Typically, this would include the compound’s systematic name, its common name (if any), and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, structural formula, and possibly its 3D conformation.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Organic Synthesis and Catalysis
- A study by Wang et al. describes the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides using a gold(I)-catalyzed cascade reaction. This process highlights the compound's utility in enriching gold carbenoid chemistry through group migration, indicating its significance in complex organic synthesis processes (Wang et al., 2014).
Crystallography and Molecular Interactions
- Research by Bats et al. explored two isomorphous benzenesulfonamide crystal structures, emphasizing the role of intermolecular C-H...O, C-H...pi, and C-H...Cl interactions in determining crystal packing. This study suggests the potential of such compounds in the design of materials with specific structural properties (Bats et al., 2001).
Medicinal Chemistry and Drug Design
- Romagnoli et al. reported on the design and synthesis of 3-arylaminobenzofuran derivatives with significant anti-proliferative and anti-angiogenic activities against cancer cells. These findings underscore the potential of furan-3-ylmethyl benzenesulfonamides in the development of new anticancer therapies (Romagnoli et al., 2015).
Photodynamic Therapy and Photosensitizers
- A study by Pişkin et al. developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yields. This work suggests applications in photodynamic therapy for cancer treatment, demonstrating the compound's role in the development of photosensitizers (Pişkin et al., 2020).
Synthetic Intermediate and Chemical Properties
- Sorba et al. discussed the synthesis of functionalized furoxans from benzenesulfonyl substituted derivatives, indicating potential biological applications. This research highlights the compound's versatility as an intermediate in the synthesis of bioactive molecules (Sorba et al., 1996).
Safety And Hazards
This would involve a discussion of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO5S/c1-22-9-7-19(10-12-6-8-23-11-12)25(20,21)14-4-2-13(3-5-14)24-15(16,17)18/h2-6,8,11H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYVZQNWDXGZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide |
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